Lemnalol

Catalog No.
S645883
CAS No.
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lemnalol

Product Name

Lemnalol

IUPAC Name

1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-8(2)10-5-6-15(4)11-7-12(16)9(3)14(15)13(10)11/h8,10-14,16H,3,5-7H2,1-2,4H3

InChI Key

LPXOPRGPLUWGKB-UHFFFAOYSA-N

Synonyms

lemnalol

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)C(C3)O)C

(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol is a natural product found in Guatteria blepharophylla, Lemnalia, and Marsupella aquatica with data available.

Lemnalol is a natural compound derived from the soft coral species Lemnalia cervicorni. It belongs to the class of terpenoids, which are well-known for their diverse biological activities. Lemnalol has been studied for its anti-inflammatory and analgesic properties, particularly in the context of conditions such as gouty arthritis. Research indicates that it can significantly reduce inflammation and pain by inhibiting key inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 .

Typical of terpenoids. One notable reaction is the Diels-Alder reaction, often used in its synthesis, which involves the formation of cyclohexene derivatives from diene and dienophile components. This reaction is crucial in constructing the bicyclic structure characteristic of many terpenoids, including Lemnalol . Additionally, Lemnalol can participate in electrophilic substitutions and rearrangements, which are common among organic compounds with multiple functional groups.

Lemnalol exhibits significant biological activity, particularly as an anti-inflammatory agent. In experimental models, it has been shown to alleviate symptoms associated with monosodium urate-induced gouty arthritis by reducing leukocyte infiltration and modulating protein expressions related to inflammation . Furthermore, studies have demonstrated its neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

The synthesis of Lemnalol generally involves multi-step organic reactions. A prevalent method includes:

  • Diels-Alder Reaction: This step forms the core bicyclic structure.
  • Functional Group Modifications: Subsequent reactions may include oxidation and reduction processes to introduce specific functional groups that enhance biological activity.
  • Purification: Final steps typically involve chromatography techniques to isolate pure Lemnalol from reaction mixtures .

Lemnalol's primary applications are in pharmacology and medicinal chemistry due to its anti-inflammatory and analgesic properties. It is being investigated for potential therapeutic uses in:

  • Gout Treatment: By alleviating inflammation associated with gouty arthritis.
  • Neuroprotection: As a candidate for treating conditions like multiple sclerosis due to its ability to protect neuronal cells .
  • Cosmetics: Its natural origin and beneficial properties may also lend it applications in skincare formulations.

Research on Lemnalol has highlighted its interactions with various biological systems. Notably, it modulates inflammatory pathways by inhibiting key enzymes like inducible nitric oxide synthase and cyclooxygenase-2, which are involved in pain and inflammation responses . These interactions suggest that Lemnalol could be effective in managing conditions characterized by chronic inflammation.

Lemnalol shares structural and functional similarities with several other marine-derived compounds. Here are some notable comparisons:

Compound NameSourceBiological ActivityUnique Features
CapnelleneSoft Coral CapnellaAnti-inflammatoryExhibits analgesic effects
NanolobatolideSoft Coral Sinularia nanolobataCytotoxic propertiesNew C18 metabolite
CembranoidsVarious Soft CoralsCytotoxic and anti-inflammatoryDiverse structures with varied activities
EunicellinSoft Coral EunicellaAntimicrobialUnique diterpenoid structure

Lemnalol's uniqueness lies in its specific combination of anti-inflammatory and neuroprotective effects, setting it apart from other marine terpenoids that may focus more on cytotoxicity or antimicrobial properties .

XLogP3

3.4

Dates

Last modified: 07-20-2023

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